tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate
Description
Properties
Molecular Formula |
C15H29N3O3 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-5-6-12(17-14(20)21-15(2,3)4)13(19)18-9-7-11(16)8-10-18/h11-12H,5-10,16H2,1-4H3,(H,17,20) |
InChI Key |
QLLGQAAJTHGHJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N1CCC(CC1)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate typically involves:
- Protection of amino groups using tert-butyl carbamate (Boc) chemistry.
- Formation of the piperidine ring substituted at the nitrogen with an amino group.
- Introduction of the keto substituent on the pentan-2-yl side chain.
Reported Synthetic Routes and Key Reactions
Carbamate Formation via Boc Protection
- The tert-butyl carbamate group is introduced by reaction of the free amine with di-tert-butyl dicarbonate (Boc_2O) or related reagents under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in solvents such as dichloromethane or acetonitrile.
- This step protects the amine functionality and facilitates further transformations without unwanted side reactions on the amine.
Piperidine Functionalization and Amination
- The 4-aminopiperidine moiety is often prepared or introduced via nucleophilic substitution reactions on piperidine derivatives.
- For example, tert-butyl piperidin-4-ylcarbamate (Boc-protected 4-aminopiperidine) is reacted with electrophilic reagents such as haloalkyl ketones or esters to introduce the 1-oxo-pentan-2-yl substituent.
- The amination of piperidine nitrogen can be achieved by reductive amination or nucleophilic substitution using amine precursors under controlled conditions.
Condensation and Alkylation Reactions
- Condensation reactions between amino groups and carbonyl-containing compounds (e.g., keto esters or acid derivatives) are used to form the amide or carbamate linkage.
- Phase-transfer catalysis (PTC) alkylation methods have been reported for related carbamate derivatives, using tetrabutylammonium bromide as a catalyst and alkylating agents like methyl sulfate in solvents such as ethyl acetate.
Detailed Example of a Preparation Method
| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc Protection | Free amine + di-tert-butyl dicarbonate, triethylamine, DCM | 85-95 | Mild conditions, room temperature, protects amine as Boc-carbamate |
| 2 | Nucleophilic Substitution | tert-butyl piperidin-4-ylcarbamate + haloalkyl ketone, K2CO3, DMF, 85-120 °C | 75-83 | Potassium carbonate base, polar aprotic solvent, elevated temperature |
| 3 | Condensation/Amidation | Amino piperidine derivative + keto acid/ester, coupling agents (e.g., EDC, HOBt) | 70-80 | Carbamate linkage formation, often under inert atmosphere |
| 4 | Phase Transfer Catalysis | Compound I + methyl sulfate, tetrabutylammonium bromide, KOH, ethyl acetate | 70-82 | Alkylation step, PTC catalyst enhances reaction efficiency |
Data compiled from patent CN102020589B and synthetic procedures reported in pharmaceutical chemistry literature
Research Results and Yields
- The Boc protection step generally achieves high yields (85-95%) with minimal side products, ensuring effective amine protection for subsequent reactions.
- Nucleophilic substitution on Boc-protected piperidine derivatives yields 75-83%, depending on the haloalkyl reagent and reaction conditions.
- Condensation steps to form the carbamate or amide linkage typically yield 70-80%, with coupling agents facilitating the reaction under mild conditions.
- Phase-transfer catalysis alkylation reactions provide yields up to 82%, demonstrating efficient alkylation of the carbamate intermediate.
Notes on Reaction Conditions and Optimization
- Use of inert atmosphere (nitrogen or argon) is recommended during sensitive steps to prevent oxidation or moisture interference.
- Polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethyl acetate are preferred for substitution and alkylation reactions due to their ability to dissolve both organic and inorganic reagents.
- Temperature control is critical: elevated temperatures (85-120 °C) improve reaction rates but require monitoring to avoid decomposition.
- Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction efficiency by facilitating transfer of ionic species into organic phase.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield Range (%) | Key Points |
|---|---|---|---|
| Boc Protection | di-tert-butyl dicarbonate, TEA, DCM, RT | 85-95 | Protects amine, mild conditions |
| Nucleophilic Substitution | Boc-piperidine, haloalkyl ketone, K2CO3, DMF, 85-120 °C | 75-83 | Introduces keto substituent |
| Condensation (Amide Formation) | Keto acid/ester + coupling agents, inert atmosphere | 70-80 | Forms carbamate/amide linkage |
| Phase Transfer Catalysis Alkylation | Compound I + methyl sulfate, TBAB, KOH, E.A. | 70-82 | Efficient alkylation with PTC catalyst |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis and is utilized in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities. It is used in the design of bioactive molecules and as a reference compound in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be investigated as a precursor for drug development, particularly in the synthesis of compounds with pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine Derivatives
a. tert-butyl (1-acetylpiperidin-4-yl)carbamate ()
- Molecular Formula : C₁₂H₂₂N₂O₃
- Molecular Weight : 242.31 g/mol
- Key Differences :
- The piperidine nitrogen is acetylated, reducing basicity compared to the free amine in the main compound.
- Shorter carbon chain (butan-2-yl vs. pentan-2-yl), decreasing hydrophobicity (logP likely lower).
b. tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate ()
Carbon Chain and Functional Group Variations
a. tert-butyl ((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate ()
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Key Differences: Contains a methyloxiran-2-yl (epoxide) group instead of 4-aminopiperidin-1-yl. Epoxide’s electrophilic nature enables ring-opening reactions, unlike the nucleophilic amine in the main compound.
- Implications :
b. p-Nitroanilide Derivatives ()
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Piperidine Modifications: The 4-aminopiperidine group in the main compound offers superior hydrogen-bonding capability compared to acetylated analogs, making it more suitable for targeting enzymes with polar active sites .
- Functional Group Trade-offs: While epoxide-containing analogs () are more reactive, the 4-aminopiperidine moiety provides reversible binding, reducing off-target toxicity risks .
Biological Activity
Tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxopentan-2-yl]carbamate, also known by its IUPAC name, is a synthetic compound with the molecular formula C15H29N3O3 and a molecular weight of 299.42 g/mol. This compound features a tert-butyl group and a carbamate functional group linked to a piperidine derivative, which makes it a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The structural characteristics of this compound include:
- Tert-butyl group : Enhances lipophilicity and stability.
- Carbamate functional group : Increases solubility in organic solvents.
- Piperidine derivative : Imparts unique pharmacological properties.
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C15H29N3O3 |
| Molecular Weight | 299.42 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1291351-80-8 |
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacology. Notably, this compound has been explored for its potential roles in neuroprotection and cognitive enhancement.
Studies suggest that this compound may act on several biological targets, including:
- Inhibition of Acetylcholinesterase (AChE) : Essential for maintaining acetylcholine levels in the brain, potentially improving cognitive function.
- β-secretase Inhibition : This action may reduce amyloid beta peptide aggregation, implicated in Alzheimer’s disease pathology.
- Neuroprotective Effects : Preliminary data indicate that the compound may protect astrocytes from neurotoxic agents like Aβ 1-42.
Study on Neuroprotective Effects
In an in vitro study assessing the protective effects of this compound against Aβ-induced toxicity in astrocytes, it was found that:
- The compound significantly improved cell viability when co-administered with Aβ 1-42 compared to Aβ alone.
Results Summary :
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100% |
| Aβ 1-42 alone | 43.78 ± 7.17% |
| Aβ 1-42 + Compound | 62.98 ± 4.92% |
In Vivo Studies
In vivo studies using scopolamine-induced models of cognitive impairment demonstrated that while the compound exhibited some protective effects, it did not achieve statistical significance compared to established treatments like galantamine.
Comparative Analysis with Similar Compounds
Tert-butyl N-[1-(4-amino-piperidin-1-y)-1-oxobutan-2-y]carbamate shares structural similarities with several other compounds that also contain piperidine or carbamate moieties. Below is a comparison highlighting their biological activities:
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Piperidine derivative | CNS activity |
| Tert-butyl N-(2-methylpyrrolidin)carbamate | Pyrrolidine derivative | Potential anti-anxiety effects |
| Tert-butyl N-[1-(3-hydroxypyrrolidin)]carbamate | Hydroxypyrrolidine derivative | Antidepressant properties |
Conclusion and Future Directions
The biological activity of tert-butyl N-[1-(4-amino-piperidin-1-yl)-1-oxopentan-2-y]carbamate presents promising avenues for further research, particularly in neuropharmacology. Future studies should focus on elucidating the precise mechanisms of action and optimizing its pharmacological profile through structural modifications. The potential applications in treating neurodegenerative diseases warrant comprehensive investigations into its efficacy and safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
